2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one
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Description
2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one is a synthetic compound that belongs to the class of phenylpiperidines . It is structurally similar to opiate receptor agonists such as diphenoxylate and haloperidol . The compound is highly lipophilic .
Synthesis Analysis
The synthesis of piperidine derivatives, including 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one, has been a subject of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several scientific papers .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Chemical Separation and Purification Techniques
Research into the separation and purification of phenylethanoid glycosides and iridoids, which are important for their biological activities, has highlighted the use of two-phase solvent systems in countercurrent separation (CCS) technologies. These methods, such as countercurrent chromatography and centrifugal partition chromatography, offer advantages over traditional chromatography by reducing the use of organic solvents and improving sample recovery. This approach is particularly relevant for hydroxyl group-rich molecules like 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one, showcasing the technique's efficacy in isolating specialized plant metabolites (Luca, Miron, Ignatova, & Skalicka‐Woźniak, 2019).
DNA Interaction and Biological Staining
The synthetic dye Hoechst 33258 and its analogues, including 2-(4-hydroxypiperidin-1-yl)-1-phenylethan-1-one, are known for their strong binding to the minor groove of double-stranded B-DNA. This property makes them invaluable in biological research for staining chromosomes and analyzing DNA content, among other applications. Their role extends to radioprotectors and topoisomerase inhibitors, underlying the significance of such compounds in both understanding and influencing biological processes (Issar & Kakkar, 2013).
Antidepressant and Anxiolytic Potential
A review of the behavioral pharmacology of AR-A000002, a novel selective antagonist, underscores the therapeutic potential of compounds like 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one. These compounds exhibit notable anxiolytic and antidepressant effects, showcasing the diverse therapeutic applications stemming from their unique interaction with serotonin receptors. This highlights the importance of such compounds in developing treatments for anxiety and affective disorders (Hudzik et al., 2003).
Antioxidant Properties and SARs
Hydroxycinnamic acids (HCAs) exhibit significant biological properties, including antioxidant activity. Studies focusing on structure-activity relationships (SARs) have identified key structural features contributing to their efficacy. This research is crucial for understanding how modifications to molecules like 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one can enhance their antioxidant potential, offering insights into managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
properties
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-1-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12-6-8-14(9-7-12)10-13(16)11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMNBGIVIZFWAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561100 |
Source
|
Record name | 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one | |
CAS RN |
86518-55-0 |
Source
|
Record name | 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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